molecular formula C7H5BrINO2 B13991439 Methyl 6-bromo-4-iodonicotinate

Methyl 6-bromo-4-iodonicotinate

Cat. No.: B13991439
M. Wt: 341.93 g/mol
InChI Key: BQHXOEMDFKBJMI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-iodonicotinate is a halogenated nicotinic acid derivative with the molecular formula C₈H₆BrINO₂. This compound features a pyridine ring substituted with bromine at the 6-position, iodine at the 4-position, and a methyl ester group at the 2-carboxyl position. Such halogenated nicotinates are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of iodine in transition metal-catalyzed processes .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

methyl 6-bromo-4-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5BrINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3

InChI Key

BQHXOEMDFKBJMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-iodonicotinate typically involves halogenation reactions. One common method is the bromination of methyl 4-iodonicotinate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-iodonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 6-bromo-4-iodonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-iodonicotinate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The closest analogs of Methyl 6-bromo-4-iodonicotinate, as identified in chemical databases, include:

Compound Name Molecular Formula Substituents Similarity Score Key Functional Differences
Methyl 6-bromo-4-chloronicotinate C₇H₅BrClNO₂ Br (C6), Cl (C4), ester 0.95 Iodine replaced by chlorine
5-Bromo-4-chloronicotinic acid C₆H₃BrClNO₂ Br (C5), Cl (C4), acid 0.80 Carboxylic acid instead of ester
2-Bromo-4-chloro-5-methylpyridine C₆H₄BrClN Br (C2), Cl (C4), methyl 0.72 Pyridine core without ester/acid

Notes:

  • Similarity scores (0–1 scale) are derived from structural overlap and functional group alignment .
  • The methyl ester group in this compound enhances lipophilicity compared to carboxylic acid analogs, influencing solubility and reactivity .

Halogen-Specific Reactivity and Physicochemical Properties

Halogen Effects:
  • Iodine vs. Chlorine: The iodine atom in this compound increases molecular weight (~355 g/mol vs. This makes the iodo derivative more reactive in cross-coupling reactions . Chlorine, while less reactive in NAS, offers cost advantages in large-scale synthesis .
Functional Group Comparison:
  • Ester vs. Acid :
    • This compound’s ester group reduces hydrogen-bonding capacity compared to 5-bromo-4-chloronicotinic acid, resulting in lower water solubility but improved membrane permeability .
    • The carboxylic acid analog (5-bromo-4-chloronicotinic acid) is more polar, favoring aqueous-phase reactions or salt formation .

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